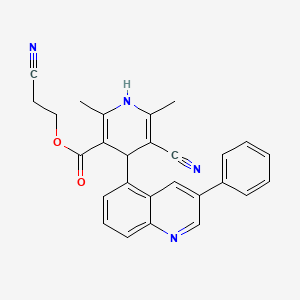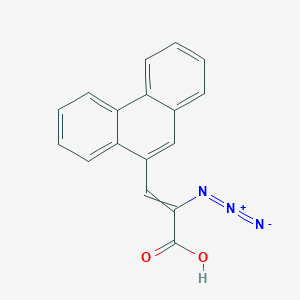
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is a compound that contains both an azide group and a phenanthrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(phenanthren-9-YL)prop-2-enoic acid with sodium azide under suitable conditions to introduce the azide group .
Industrial Production Methods
While specific industrial production methods for 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide for azide introduction.
- Catalysts such as copper(I) for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include triazole derivatives, which are of significant interest in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Potential use in bioconjugation and labeling of biomolecules.
Medicine: Exploration of its derivatives for potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Contains a pyran ring instead of a phenanthrene moiety.
3-[3-(2-Carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid: Contains a carboxyethenyl group instead of an azide group.
Uniqueness
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is unique due to the presence of both an azide group and a phenanthrene moiety
Propiedades
Número CAS |
189176-62-3 |
|---|---|
Fórmula molecular |
C17H11N3O2 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
2-azido-3-phenanthren-9-ylprop-2-enoic acid |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-16(17(21)22)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H,(H,21,22) |
Clave InChI |
FYCWDZYAQYHMHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=C(C(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


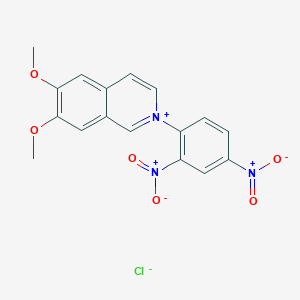
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
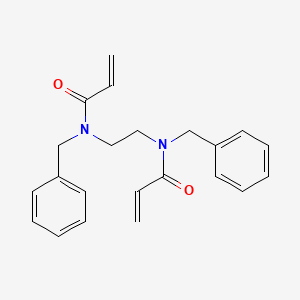
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
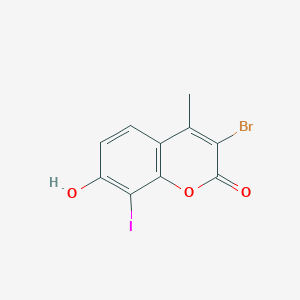
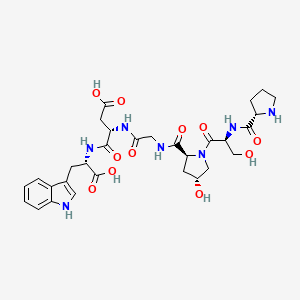
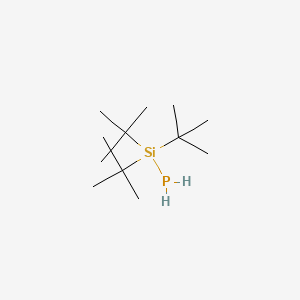
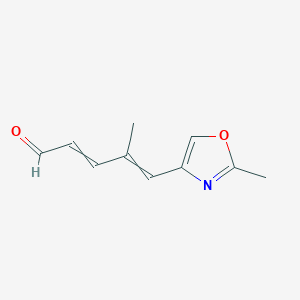
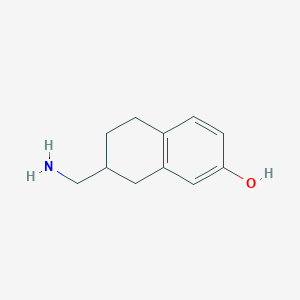
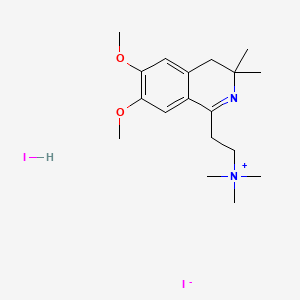
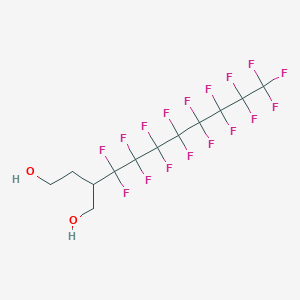
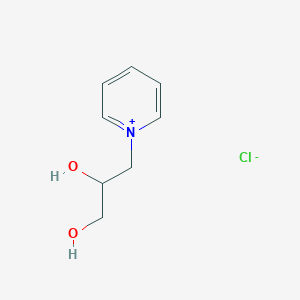
methanone](/img/structure/B14266678.png)
